
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,5,5-trimethylhept-2-en-4-one can be achieved through several methods. One common approach involves the aldol condensation of suitable precursors. For instance, the reaction between 3,3-dimethylbutanal and acetone in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the enone structure.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized catalytic processes to enhance yield and purity. Catalysts such as acidic or basic resins can be employed to facilitate the condensation reaction. Additionally, continuous flow reactors may be utilized to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 6-oxo-2,5,5-trimethylhept-2-en-4-one or 6-carboxy-2,5,5-trimethylhept-2-en-4-one.
Reduction: Formation of 6-hydroxy-2,5,5-trimethylhept-2-en-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2,5,5-trimethylhept-2-en-4-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxy-2,4,5,6-tetramethoxychalcone
- 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Uniqueness
Compared to similar compounds, 6-Hydroxy-2,5,5-trimethylhept-2-en-4-one is unique due to its specific structural arrangement and functional groups
Eigenschaften
CAS-Nummer |
113793-74-1 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
6-hydroxy-2,5,5-trimethylhept-2-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)6-9(12)10(4,5)8(3)11/h6,8,11H,1-5H3 |
InChI-Schlüssel |
FVWOLBPEYJPKGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)C(=O)C=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


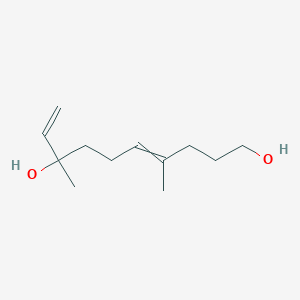

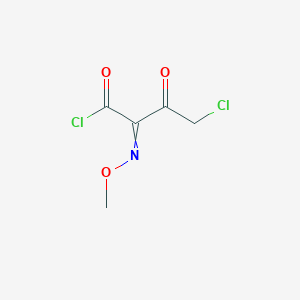

![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
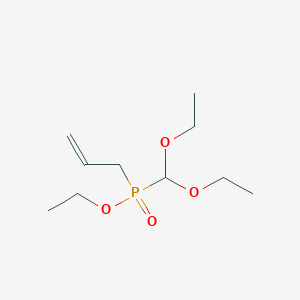
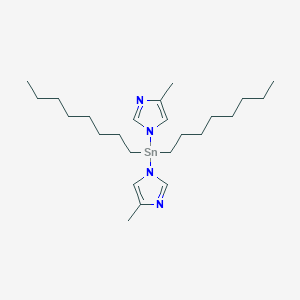
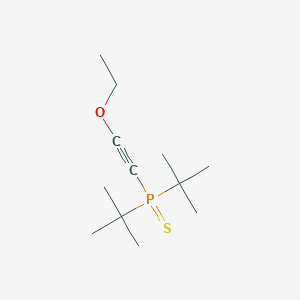
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)




